The compound was synthesized and characterized through various studies, with significant contributions from medicinal chemistry research aimed at improving selectivity and efficacy against mutated forms of the epidermal growth factor receptor. The synthesis and optimization processes involved advanced techniques such as automated flow reactors and high-performance liquid chromatography .
AZD-9291 dimesylate is classified as an irreversible small molecule inhibitor that selectively targets the mutated forms of the epidermal growth factor receptor. It belongs to a class of compounds known as pyrimidine-based inhibitors, which are designed to covalently bind to specific cysteine residues in the target protein, thus inhibiting its activity.
The synthesis of AZD-9291 involves several key steps that include amide coupling reactions followed by elimination reactions. Recent advancements have utilized self-optimizing flow reactors to enhance the efficiency of these reactions. For instance, a telescoped reaction sequence was employed to achieve high yields of the final product .
AZD-9291 has a complex molecular structure characterized by a molecular formula of C28H33N7O2 and a molecular weight of 499.61 g/mol. The compound features multiple functional groups that contribute to its pharmacological activity, including a pyrimidine core that is essential for its interaction with the epidermal growth factor receptor.
The structural analysis reveals that AZD-9291 contains an electrophilic functionality that allows it to form a covalent bond with cysteine 797 in the epidermal growth factor receptor, which is crucial for its mechanism of action .
AZD-9291 primarily undergoes covalent modification of the epidermal growth factor receptor through its interaction with cysteine residues. This reaction inhibits receptor activation and downstream signaling pathways that promote tumor growth.
The specific reaction involves nucleophilic attack by the thiol group of cysteine 797 on the electrophilic carbon atom of AZD-9291, leading to the formation of a stable thioether bond. This irreversible binding effectively prevents further activation of the receptor by its natural ligands .
The mechanism by which AZD-9291 exerts its therapeutic effects involves selective inhibition of mutated forms of the epidermal growth factor receptor. By covalently binding to cysteine 797, AZD-9291 blocks ATP binding and subsequent phosphorylation events necessary for receptor activation.
Clinical studies have demonstrated that AZD-9291 is significantly more potent against mutant forms compared to wild-type epidermal growth factor receptors, achieving greater than 30-fold selectivity for T790M mutations . This selectivity minimizes off-target effects and enhances therapeutic efficacy.
AZD-9291 dimesylate appears as a solid compound at room temperature, with properties such as:
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its chemical properties are critical for formulation development and delivery methods in clinical settings.
AZD-9291 is primarily used in oncology for treating non-small cell lung cancer patients who have developed resistance to first-generation epidermal growth factor receptor inhibitors. Its ability to selectively target mutated receptors makes it an important tool in precision medicine approaches aimed at improving patient outcomes.
In addition to its therapeutic applications, AZD-9291 serves as a valuable research tool for studying mechanisms of drug resistance in cancer biology and exploring new therapeutic strategies against resistant tumor phenotypes .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: